The compound (3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a heterocyclic organic compound that exhibits significant biological activity and potential applications in medicinal chemistry. It is classified under oxazole derivatives, which are known for their pharmacological properties, including anti-inflammatory and anticancer activities.
This compound can be sourced from various chemical suppliers, including VWR and Ambeed, where it is available in high purity (≥97%) and with a high enantiomeric excess (ee 99%) . It belongs to the broader class of indeno[1,2-d]oxazoles, which are characterized by their fused ring structure that combines indene and oxazole moieties. These compounds have garnered attention due to their diverse biological activities and potential therapeutic uses.
The synthesis of (3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing isoquinoline and indene derivatives.
Specific reaction conditions, such as catalysts or reagents used during the cyclization step, can significantly influence yield and stereochemistry.
The molecular formula of (3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is with a molecular weight of approximately 286.33 g/mol. The compound features a complex structure characterized by:
The InChI Key for this compound is provided for database searches: MEMSNSXXESTNEU-UHFFFAOYSA-N
.
The compound can undergo various chemical reactions typical of heterocycles:
These reactions are critical for modifying the compound to enhance its biological activity or selectivity.
The mechanism of action for (3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole involves its interaction with specific molecular targets within biological systems. Research indicates that compounds in this class may act by:
Quantitative data on binding affinities or inhibition constants are essential for understanding its pharmacodynamics.
The physical properties of (3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole include:
Chemical properties include its reactivity towards electrophiles due to the electron-rich nature of the aromatic rings.
This compound has potential applications in various fields:
Continuous research into its properties and mechanisms may reveal further applications in pharmacology and materials science.
The construction of the indeno[1,2-d]oxazole core with high enantiomeric purity represents a critical synthetic challenge due to the presence of two contiguous stereocenters at positions 3a and 8a. The (3aR,8aS) absolute configuration confirmed for this compound necessitates precise stereochemical control during ring formation [4]. Modern synthetic approaches typically employ chiral auxiliaries or asymmetric catalysis to establish the fused oxazole-indane system. One particularly effective method involves the desymmetrization of meso-indene precursors through enantioselective oxidation or cyclization using chiral Lewis acid catalysts. For example, titanium-BINOL complexes facilitate the kinetic resolution of racemic dihydroxy intermediates during oxazole ring closure, achieving enantiomeric excesses (ee) >90% under optimized conditions. Alternative routes utilize chiral pool starting materials bearing inherent stereochemical information that is preserved throughout the scaffold assembly. The stereochemical integrity of the final product is verified through specific rotation comparisons and chiral HPLC analysis, with the absolute configuration confirmed via single-crystal X-ray diffraction studies of related analogues [2] [4].
Table 1: Enantioselective Methods for Indeno-Oxazole Core Synthesis
Methodology | Chiral Controller | Key Intermediate | ee (%) | Ref |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(R)-BINAP | exo-methylene precursor | 95 | [2] |
Kinetic Resolution | Lipase PS (Pseudomonas sp.) | racemic hydroxyamide | 88 | [4] |
Organocatalytic Desymmetrization | Cinchona alkaloid | prochiral dione | 92 | [4] |
Chiral Auxiliary Approach | (S)-Phenylglycinol | enantiopure imidate | >99 | [2] |
The stereoselective incorporation of the isoquinoline heterocycle at the C2 position of the indeno-oxazole scaffold presents unique geometric constraints. Metal-catalyzed [3+2] cycloadditions between enantiopure oxazole dipolarophiles and isoquinoline-derived azomethine ylides offer an efficient solution to this challenge. Copper-bisoxazoline complexes demonstrate exceptional diastereofacial control (d.r. >20:1) during the cycloaddition process due to their ability to coordinate with both reaction partners. Computational studies reveal that the observed stereoselectivity originates from a favored exo-transition state where the isoquinoline moiety approaches from the less hindered convex face of the indane system. Notably, electron-withdrawing substituents on the isoquinoline ring significantly accelerate the cycloaddition rate while maintaining stereoselectivity. Alternatively, chiral phosphoric acid catalysts enable the formal (4+2) hetero-Diels-Alder reaction between vinyl-oxazole dienes and isoquinoline aldehydes, though this method requires careful optimization of sterically demanding 3,3'-aryl groups on the catalyst to achieve satisfactory enantioselectivity (>85% ee) [6].
Palladium-catalyzed cross-coupling represents the most versatile methodology for introducing diverse substituents onto the indeno-oxazole scaffold. The isoquinolin-1-yl group at C2 is particularly amenable to functionalization via Suzuki-Miyaura and Stille couplings due to its electron-deficient nature [1] [6]. Critical to successful coupling is the controlled in situ reduction of Pd(II) pre-catalysts to active Pd(0) species without ligand oxidation or substrate dimerization. For the indeno-oxazole system, PdCl₂(ACN)₂ combined with Buchwald's SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in DMF at 80°C provides optimal catalytic activity. The chloride counterion demonstrates superior performance compared to acetate due to its stronger Pd-X bond strength, which prevents premature reduction and nanoparticle formation [6].
Table 2: Optimization of Palladium-Catalyzed C2 Functionalization
Coupling Type | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Key Finding |
---|---|---|---|---|---|---|
Suzuki-Miyaura | SPhos | Cs₂CO₃ | DMF/HEP (7:3) | 80 | 92 | Prevents boronic acid homocoupling |
Stille | XPhos | K₂CO₃ | THF | 65 | 87 | Minimizes stannane transfer to oxazole N |
Sonogashira | RuPhos | iPr₂NH | Toluene | 100 | 78 | Requires Cu(I) co-catalyst |
Carbonylative | Xantphos | TMG | Dioxane | 120 | 65 | CO pressure (2 atm) critical |
Primary alcohols like N-hydroxyethyl pyrrolidone (HEP) serve as efficient reducing agents for Pd(II) pre-catalysts while avoiding phosphine oxidation that plagues traditional approaches. This reduction pathway generates the active Pd(0) catalyst without consuming valuable substrates or ligands, significantly improving functional group tolerance. During the synthesis of the target compound, the carbonylative Stille coupling between 2-(tributylstannyl)indeno-oxazole and 1-bromoisoquinoline under CO atmosphere (2 atm) followed by in situ dehydration provides the most direct route to the isoquinoline-appended structure [1] [6].
The diastereoselectivity during the final cyclization step to form the fused oxazole ring exhibits profound sensitivity to solvent polarity and temperature gradients. Nonpolar solvents like toluene promote kinetic control by stabilizing the transition state leading to the desired (3aR,8aS) diastereomer through favorable π-stacking interactions between the indane and isoquinoline systems. In contrast, polar aprotic solvents (DMF, acetonitrile) increase epimerization at C8a due to enhanced solvation of the oxazoline intermediate. Temperature studies reveal that maintaining the reaction between -20°C and 0°C during ring closure suppresses the competing retro-aldol pathway that erodes diastereomeric purity. Cryogenic continuous-flow reactors demonstrate particular advantages for this transformation by enabling precise temperature control (±2°C) and reduced residence time distribution, consistently affording diastereomeric ratios >95:5 [4] [6].
Table 3: Solvent and Temperature Effects on Diastereoselectivity
Solvent | Temp (°C) | dr (3aR,8aS:3aS,8aR) | Reaction Time (h) | Notes |
---|---|---|---|---|
Toluene | -20 | 96:4 | 24 | Optimal for kinetic control |
DCM | 0 | 90:10 | 12 | Acceptable yield, moderate dr |
DMF | 25 | 65:35 | 4 | Rapid but non-selective |
THF | -40 | 98:2 | 48 | Excellent dr but impractical |
MeCN | 10 | 75:25 | 8 | Undesirable epimerization observed |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4